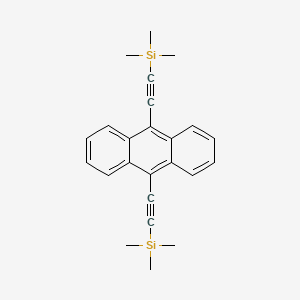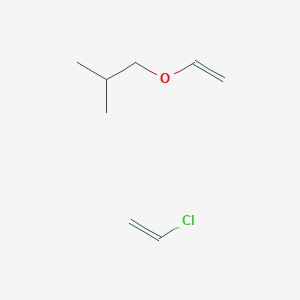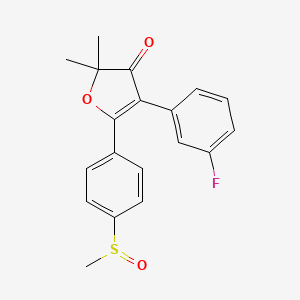
9,10-二(三甲基甲硅烷基乙炔基)蒽
描述
9,10-Di(trimethylsilylethynyl)anthracene (DTEA) is a highly conjugated organic compound that is widely used in materials science and industry. It is a novel organic photocatalyst .
Synthesis Analysis
The synthesis of 9,10-Di(trimethylsilylethynyl)anthracene involves several steps. The crude product is purified by column chromatography, eluted with hexane until the first fraction is collected, thereafter with DCM (Rf = 0.57 in DCM) to yield a light yellow powder .Molecular Structure Analysis
The molecular formula of 9,10-Di(trimethylsilylethynyl)anthracene is C24H26Si2. The molecular weight is 370.6 g/mol.Chemical Reactions Analysis
9,10-Di(trimethylsilylethynyl)anthracene is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .科学研究应用
合成和光谱性质
- 合成技术:胡晓丽(2010 年)的一项研究描述了 9,10-双(三甲基甲硅烷基乙炔基)蒽的合成,该合成通过偶联反应进行,涉及二溴蒽、二溴苯和三甲基甲硅烷基乙炔,使用钯和铜作为催化剂。该研究还探讨了紫外荧光光谱性质以及与其他化学物质的相互作用 (胡晓丽,2010)。
反应性和发色团开发
- 发色团合成:Anthony F. Hill 和 Benjamin J. Frogley (2023) 研究了 9,10-双(4-三甲基甲硅烷基乙炔基丁二烯基)蒽,重点介绍了其从蒽醌中获取的可用性,以及将其作为构建模块通过脱硅和钯介导的 C-C 偶联过程进行使用的可用性 (Hill 和 Frogley,2023)。
电子和光学性质
液晶行为:R. Giménez、M. Piñol 和 J. Serrano (2004) 发现某些低分子量 9,10-二取代蒽表现出液晶行为和向列间晶相。他们的研究还评估了这些化合物在发光器件中的潜在用途 (Giménez、Piñol 和 Serrano,2004)。
光催化:Noto 等人(2018 年)的一项研究重点介绍了 9,10-双(二(对叔丁基苯基)氨基)蒽在可见光下作为自由基氟烷基化的光催化剂的用途,表明其在开发新光催化过程中的潜力 (Noto 等人,2018)。
分子相互作用研究
- 光二聚化和分子行为:Jan-Hendrik Lamm 等人(2014 年)研究了双-和三-[(三甲基甲硅烷基)乙炔基]蒽在紫外辐射下的行为,注意到在某些情况下发生光二聚化,这对于分子相互作用和材料科学应用具有影响 (Lamm 等人,2014)。
在电子应用中的潜力
- 电致发光材料:S. R. Sarsah 等人(2013 年)合成了电致发光 9,10-二芳基蒽,证明了它们作为有机发光二极管 (OLED) 中的主体和空穴传输材料的希望,特别是对于蓝色 OLED,因为它们具有高热稳定性和宽带隙 (Sarsah 等人,2013)。
作用机制
Target of Action
9,10-Di(trimethylsilylethynyl)anthracene, also known as 9,10-Bis((trimethylsilyl)ethynyl)anthracene, is a highly conjugated organic compound . It is primarily used in materials science and industry . The compound’s primary target is the generation of free radicals during polymerization via irradiated photoredox catalysis .
Mode of Action
The compound interacts with its targets through a process known as photodimerisation . Upon UV irradiation, the compound undergoes a photodimerisation reaction . This reaction is completely thermally reversible .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the generation of free radicals during polymerization . The compound’s interaction with UV light triggers a series of reactions that lead to the formation of free radicals . These radicals can then participate in various biochemical reactions, including polymerization .
Pharmacokinetics
Given its use in materials science and industry, it is likely that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are highly dependent on the specific conditions of its use .
Result of Action
The primary result of the compound’s action is the generation of free radicals during polymerization . These radicals can then participate in various biochemical reactions, leading to the formation of new compounds . In addition, the compound’s photodimerisation reaction upon UV irradiation is completely thermally reversible .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . For instance, the compound’s photodimerisation reaction is triggered by UV irradiation . Furthermore, the reversibility of this reaction is temperature-dependent .
属性
IUPAC Name |
trimethyl-[2-[10-(2-trimethylsilylethynyl)anthracen-9-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Si2/c1-25(2,3)17-15-23-19-11-7-9-13-21(19)24(16-18-26(4,5)6)22-14-10-8-12-20(22)23/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULQBEYKPFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)






![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)




